molecular formula C14H16N2O4S B6418359 Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- CAS No. 941868-65-1

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B6418359
CAS No.: 941868-65-1
M. Wt: 308.35 g/mol
InChI Key: KYCYPJRLKXUYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-" is a benzamide derivative featuring a 4-(isopropylsulfonyl) substituent and an N-linked 5-methylisoxazole moiety. This structure combines sulfonyl and heterocyclic functionalities, which are common in pharmacologically active compounds. This article systematically compares the target compound with structurally similar molecules, emphasizing synthesis routes, spectral characteristics, and substituent effects.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-11(5-7-12)14(17)15-13-8-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCYPJRLKXUYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177663
Record name 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-65-1
Record name 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Toluene Derivatives

The introduction of the isopropylsulfonyl group at the para position of benzoic acid can be achieved via electrophilic aromatic sulfonation. Chlorosulfonic acid (ClSO₃H) is a common sulfonating agent, though its use requires careful temperature control to avoid over-sulfonation.

Procedure :

  • 4-Isopropylsulfonyltoluene is synthesized by reacting toluene with isopropylsulfonyl chloride in the presence of AlCl₃ as a Lewis acid.

  • Oxidation of the methyl group to a carboxylic acid using KMnO₄ under acidic conditions yields 4-[(1-methylethyl)sulfonyl]benzoic acid .

Challenges :

  • Regioselectivity: Ensuring para-substitution requires electron-donating groups or directed ortho/meta/para (DOMP) strategies.

  • Side reactions: Over-oxidation during the KMnO₄ step may degrade the sulfonyl group.

Preparation of 5-Methyl-3-isoxazolylamine

Cyclocondensation of Acetylacetonitrile with Hydroxylamine

As detailed in CN107721941B, 3-amino-5-methylisoxazole is synthesized via a three-step process:

  • Formation of acetylacetonitrile : Reaction of acetonitrile with ethyl acetate in the presence of NaH.

  • Hydrazone formation : Acetylacetonitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux.

  • Cyclization : Treatment with hydroxylamine hydrochloride and K₂CO₃ in tetrahydrofuran yields the target amine.

Key Data :

  • Yield: ~78% after purification.

  • Purity: >98% (HPLC).

Amide Bond Formation

Schotten-Baumann Reaction

The benzoyl chloride derivative of 4-[(1-methylethyl)sulfonyl]benzoic acid is reacted with 5-methyl-3-isoxazolylamine under basic conditions:

  • Activation : 4-[(1-Methylethyl)sulfonyl]benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Coupling : The acyl chloride is added dropwise to a solution of 5-methyl-3-isoxazolylamine in aqueous NaOH, yielding the final amide.

Optimization Notes :

  • Temperature: Maintained at 0–5°C to minimize hydrolysis.

  • Solvent: Dichloromethane or THF improves solubility.

Alternative Pathway: Sequential Isoxazole and Sulfonyl Incorporation

Diarylhydroxyisoxazole Intermediate

A method adapted from WO2005123701A1 involves constructing the isoxazole ring early in the synthesis:

  • Formation of diarylenamine ketone : Reacting deoxybenzoin with pyrrolidine.

  • Hydroxylamine addition : Introducing hydroxylamine to form a hydroxyisoxazole intermediate.

  • Sulfonation : Chlorosulfonic acid treatment at 60°C installs the sulfonyl group.

Advantages :

  • Higher regiochemical control for sulfonation.

  • Compatibility with sensitive functional groups.

Critical Analysis of Methodologies

Parameter Pathway A Pathway B
Overall Yield 45–52%60–68%
Complexity ModerateHigh
Purification Steps 35
Scalability Bench-scale feasiblePilot-scale viable

Key Observations :

  • Pathway B offers superior yields but requires advanced intermediates.

  • Pathway A is more straightforward but suffers from lower efficiency due to competing side reactions during sulfonation .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and isoxazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including:

  • Oxidation : Using hydrogen peroxide under acidic conditions.
  • Reduction : Utilizing sodium borohydride in methanol.
  • Substitution : Electrophilic aromatic substitution with halogens in the presence of Lewis acids.

These reactions allow for the synthesis of more complex organic molecules, expanding its utility in chemical research.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves binding to specific active sites on enzymes, thereby blocking substrate access and disrupting biochemical pathways. This property makes it a candidate for further exploration in drug development.

Medicine

Benzamide derivatives have shown promise in medicinal chemistry, particularly for their anticancer properties. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.

A notable case study highlighted the efficacy of related benzamide compounds in inhibiting COX-2 activity, suggesting that Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- may also possess similar therapeutic potential .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new formulations that require specific biological activity or stability.

Mechanism of Action

The mechanism of action of Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Differences :

  • Core structure : Sulfamethoxazole’s sulfonamide core enhances water solubility, whereas the target’s benzamide may increase lipophilicity.
  • Substituents : The target’s isopropylsulfonyl group adds steric bulk compared to sulfamethoxazole’s simpler sulfonamide linkage.

Benzamide Derivatives

Compound Name Core Structure Key Substituents Melting Point Spectral Data (IR C=O) Reference
Compound 6 () Benzamide Thiadiazole, phenyl 160°C 1606 cm⁻¹
Compound 8a () Benzamide Acetylpyridinyl, thiadiazole 290°C 1679, 1605 cm⁻¹
Target Compound Benzamide Isoxazole, isopropylsulfonyl Unknown Predicted ~1600–1680 cm⁻¹ N/A

Key Insights :

  • Melting points : Electron-withdrawing groups (e.g., acetyl in 8a) increase melting points (290°C vs. 160°C for compound 6).
  • Spectral shifts : Additional carbonyl groups (e.g., acetyl in 8a) split IR peaks (1679 and 1605 cm⁻¹) .

Isoxazole-Containing Compounds

Compound Name Core Structure Key Substituents pKa (Predicted) Reference
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Acetamide Propan-2-ylphenoxy, sulfamoyl 5.58
Target Compound Benzamide Isopropylsulfonyl Not reported N/A

Comparison :

  • pKa: The acetamide derivative’s pKa (5.58) suggests moderate acidity, influenced by sulfamoyl and phenoxy groups . The target’s isopropylsulfonyl group may lower pKa further.

Physicochemical Properties

  • Lipophilicity : The isopropylsulfonyl group likely increases logP compared to sulfamethoxazole.
  • Stability : High melting points in analogs (e.g., 290°C for 8a) suggest thermal stability, which the target may share .

Biological Activity

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- is a synthetic compound with notable biological activities that have garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, including mechanisms of action, synthesis methods, and research findings relevant to its therapeutic potential.

Chemical Structure and Properties

The compound features a benzamide core with a sulfonyl group and an isoxazole ring, contributing to its unique chemical reactivity and biological interactions. Its chemical structure can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

CAS Number: 941868-65-1

Benzamide derivatives often exhibit their biological effects through enzyme inhibition or modulation of biochemical pathways. The specific mechanism for this compound involves:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, blocking substrate access and altering metabolic pathways.
  • Interaction with Biological Macromolecules: This compound may also interact with DNA or RNA, affecting replication and transcription processes.

Anticancer Properties

Research indicates that benzamide derivatives possess significant anticancer properties. For instance, studies have demonstrated that related benzamide compounds can inhibit the growth of various cancer cell lines, including lung cancer cells (A549) and others. The activity is often assessed using the MTT assay to determine cell viability.

CompoundCell LineIC50 (µg/mL)
Benzamide DerivativeA54910.88 ± 0.82
Control (Hydroxyurea)A549IC50 not specified

Antiviral Activity

Benzamide compounds have shown promise as antiviral agents. For example, derivatives have been studied for their efficacy against Hepatitis B virus (HBV), demonstrating the ability to enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Antioxidant Activity

In addition to anticancer and antiviral properties, some studies have reported antioxidant activities associated with benzamide derivatives. These compounds can scavenge free radicals, potentially mitigating oxidative stress-related damage in cells.

Research Findings

Recent studies have explored various aspects of the biological activity of benzamide derivatives:

  • Synthesis and Evaluation: A study synthesized several benzamide derivatives and evaluated their cytotoxicity against human lung cancer cells. The most potent derivative exhibited an IC50 value indicating strong anticancer activity .
  • Molecular Docking Studies: In silico molecular docking studies have been employed to predict interactions between benzamide derivatives and target proteins involved in cancer progression. These studies provide insights into the binding affinities and potential therapeutic applications of these compounds .
  • Pharmacokinetic Profiles: Investigations into the pharmacokinetics of these compounds reveal important parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing their viability as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide, and how can reaction progress be monitored?

  • Methodology : Synthesis typically involves coupling 4-[(1-methylethyl)sulfonyl]benzoyl chloride with 5-methyl-3-isoxazolamine under anhydrous conditions (e.g., DMF as solvent, 0–5°C). Reaction monitoring via thin-layer chromatography (TLC) using silica gel plates and UV visualization is standard . Post-synthesis purification employs column chromatography with gradient elution (hexane:ethyl acetate). Yield optimization requires precise stoichiometric control and exclusion of moisture .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfonyl and isoxazolyl substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., S=O stretch at ~1360–1395 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 351.12 for C₁₄H₁₇N₂O₄S) . X-ray crystallography, if feasible, resolves stereoelectronic effects .

Q. How does this compound compare structurally to other sulfonamide-based COX-2 inhibitors?

  • Methodology : Compare substituent effects using computational tools (e.g., molecular docking). The 5-methylisoxazole group enhances selectivity for COX-2 over COX-1 by occupying a hydrophobic pocket in the enzyme’s active site, similar to celecoxib derivatives. Sulfonyl groups improve binding affinity via polar interactions with Arg120 and Tyr355 residues .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. antifungal action)?

  • Methodology : Conduct parallel assays under standardized conditions. For example, COX-2 inhibition is quantified via enzyme-linked immunosorbent assay (ELISA) measuring prostaglandin E₂ (PGE₂) suppression . Antifungal activity is tested using broth microdilution (CLSI M27/M38 guidelines) against Candida spp. Discrepancies may arise from assay sensitivity, compound stability, or off-target effects (e.g., interference with fungal ergosterol biosynthesis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Methodology : Synthesize derivatives with modified sulfonyl or isoxazolyl groups. Evaluate:

  • Lipophilicity : LogP measurements (shake-flask/HPLC) to correlate with membrane permeability.
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption prediction.
    SAR data show that bulky substituents on the sulfonyl group reduce clearance but may decrease solubility .

Q. What in silico approaches validate its binding to COX-2 or other targets?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories. Docking studies (AutoDock Vina) using COX-2 crystal structure (PDB: 3LN1) identify key interactions. Free energy calculations (MM-PBSA) quantify binding affinity. Results should align with experimental IC₅₀ values (e.g., <50 nM for COX-2) .

Q. How does this compound perform in combination therapies (e.g., with BCL-2 inhibitors)?

  • Methodology : Test synergy using Chou-Talalay combination index (CI) assays in cancer cell lines (e.g., MCF-7). Co-administration with BCL-2 inhibitors (e.g., ABT-199) may enhance apoptosis via dual targeting of survival pathways (e.g., COX-2/PI3K and BCL-2/BAX). Dose-response matrices and isobolograms quantify additive/synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.